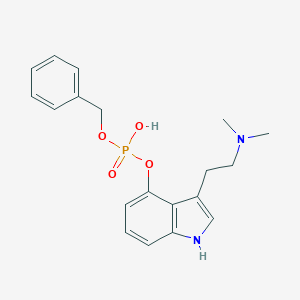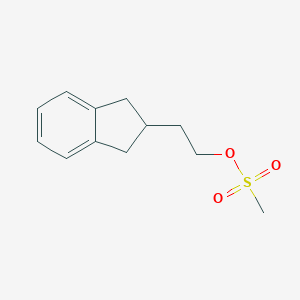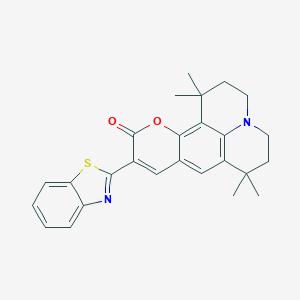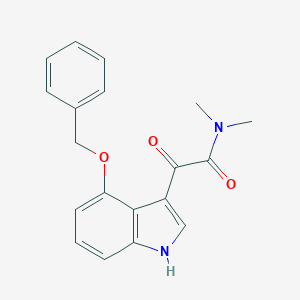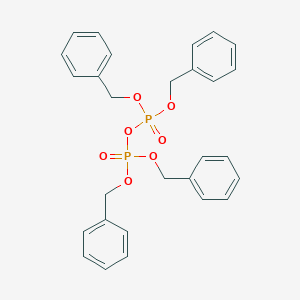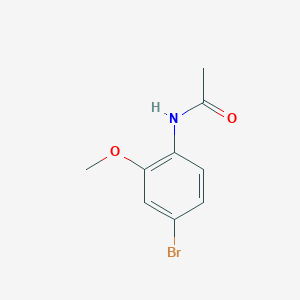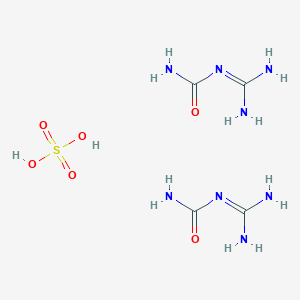
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a cyclopentanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and malonic acid derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be added through alkylation reactions using propargyl halides.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized through amide bond formation reactions using cyclopentanecarboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-morpholin-4-yl)ethylacetamide hydrochloride
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide
Uniqueness
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific structural features, such as the prop-2-ynyl group and the cyclopentanecarboxamide moiety
属性
CAS 编号 |
152529-71-0 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h1,8H,3-7,14H2,(H,15,18)(H,16,20) |
InChI 键 |
FVCJCGYLBCDQHU-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
规范 SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
同义词 |
Cyclopentanecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


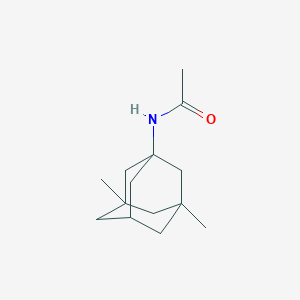
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)



